molecular formula C36H72NO8P B11942495 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9

Cat. No.: B11942495
M. Wt: 687.0 g/mol
InChI Key: CITHEXJVPOWHKC-LNEGZTHBSA-N
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Description

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is a synthetic phospholipid used in various scientific research applications. This compound is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which means it contains deuterium atoms instead of hydrogen atoms. This modification is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to provide clearer and more detailed results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves several steps. The starting materials typically include glycerol, myristic acid, and deuterated trimethylamine. The synthesis process involves the following steps:

    Esterification: Glycerol is esterified with myristic acid to form 1,2-dimyristoyl-sn-glycerol.

    Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent to form 1,2-dimyristoyl-sn-glycero-3-phosphate.

    Quaternization: The final step involves the quaternization of the phosphate group with deuterated trimethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.

    Reduction: Reduction reactions can convert the compound into different phospholipid forms.

    Substitution: The compound can undergo substitution reactions where the trimethyl group is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives, which are used in different research applications.

Scientific Research Applications

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 has several scientific research applications:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of phospholipids.

    Biology: Employed in studies of cell membranes and lipid bilayers.

    Medicine: Investigated for its potential in drug delivery systems and neurotherapy.

    Industry: Used in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form of the compound.

    1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with an ethanolamine head group.

    1,2-Dimyristoyl-sn-glycero-3-phosphoserine: Another phospholipid with a serine head group.

Uniqueness

1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is unique due to its deuterated trimethyl group, which provides enhanced stability and clearer NMR spectroscopy results. This makes it particularly valuable in research applications where detailed structural information is required.

Properties

Molecular Formula

C36H72NO8P

Molecular Weight

687.0 g/mol

IUPAC Name

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3

InChI Key

CITHEXJVPOWHKC-LNEGZTHBSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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